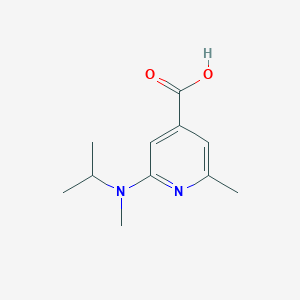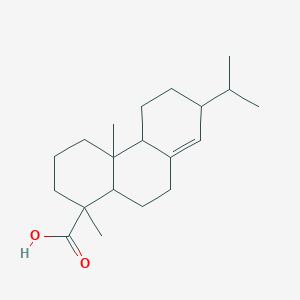
2-(isopropylmethylamino)-6-methylisonicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(isopropylmethylamino)-6-methylisonicotinic acid is an organic compound that belongs to the class of isonicotinic acids This compound is characterized by the presence of an isopropyl-methyl-amino group attached to the 2-position and a methyl group attached to the 6-position of the isonicotinic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isopropylmethylamino)-6-methylisonicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with isonicotinic acid as the starting material.
N-Alkylation: The isonicotinic acid undergoes N-alkylation with isopropyl-methyl-amine under basic conditions to introduce the isopropyl-methyl-amino group at the 2-position.
Methylation: The resulting intermediate is then subjected to methylation at the 6-position using a suitable methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis: Large quantities of isonicotinic acid are reacted with isopropyl-methyl-amine in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for industrial applications.
化学反应分析
Types of Reactions
2-(isopropylmethylamino)-6-methylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or alkoxides in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the isonicotinic acid core.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the amino group.
科学研究应用
2-(isopropylmethylamino)-6-methylisonicotinic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(isopropylmethylamino)-6-methylisonicotinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
相似化合物的比较
Similar Compounds
2-(Isopropyl-methyl-amino)-isonicotinic acid: Lacks the methyl group at the 6-position.
6-Methyl-isonicotinic acid: Lacks the isopropyl-methyl-amino group at the 2-position.
Isonicotinic acid: Lacks both the isopropyl-methyl-amino group and the methyl group.
Uniqueness
2-(isopropylmethylamino)-6-methylisonicotinic acid is unique due to the presence of both the isopropyl-methyl-amino group and the methyl group, which confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C11H16N2O2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC 名称 |
2-methyl-6-[methyl(propan-2-yl)amino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)13(4)10-6-9(11(14)15)5-8(3)12-10/h5-7H,1-4H3,(H,14,15) |
InChI 键 |
LUMMQXUVAGNUPO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=N1)N(C)C(C)C)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Phenyl-4-[(2-propyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B8641336.png)


![3-Chloro-5-methoxybenzo[b]thiophene-2-carboxamide](/img/structure/B8641347.png)


![2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B8641367.png)

![N-(2-(Benzo[d]oxazol-2-yl)ethyl)-4-pentylbenzenesulfonamide](/img/structure/B8641380.png)
![4-oxo-5,6,7,8-tetrahydro-4H-cylohepta[b]furan-3-carboxylic acid](/img/structure/B8641387.png)
![2-[N-(4-methoxyphenyl)acetamido]acetic acid](/img/structure/B8641390.png)



